![molecular formula C18H21BrN4O3 B2444844 3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(3-methoxyphenyl)piperidine-1-carboxamide CAS No. 2379978-88-6](/img/structure/B2444844.png)
3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(3-methoxyphenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(3-methoxyphenyl)piperidine-1-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(3-methoxyphenyl)piperidine-1-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or receptors in the body. It has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death. It may also modulate the activity of the dopamine transporter by binding to specific sites on the protein.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(3-methoxyphenyl)piperidine-1-carboxamide are still being studied, but it has been shown to have activity against certain cancer cells and may have potential as an anticancer agent. It may also have implications for the treatment of addiction and other neurological disorders by modulating the activity of the dopamine transporter.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(3-methoxyphenyl)piperidine-1-carboxamide in lab experiments is its potential as a modulator of the dopamine transporter, which could have implications for the treatment of addiction and other neurological disorders. However, one limitation is that the mechanism of action is not fully understood, and further research is needed to determine its full potential.
Zukünftige Richtungen
There are several future directions for the study of 3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(3-methoxyphenyl)piperidine-1-carboxamide. One direction is to further investigate its potential as an anticancer agent and to determine its efficacy against different types of cancer cells. Another direction is to study its potential as a modulator of the dopamine transporter and to determine its efficacy in treating addiction and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action and to identify any potential side effects or limitations of this compound.
Synthesemethoden
The synthesis method of 3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(3-methoxyphenyl)piperidine-1-carboxamide involves the reaction of 5-bromopyrimidine-2-carbaldehyde with 3-methoxyphenylpiperidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The resulting intermediate is then treated with methanol and hydrochloric acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(3-methoxyphenyl)piperidine-1-carboxamide has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been shown to have activity against certain types of cancer cells and may have potential as an anticancer agent. It has also been studied for its potential as a modulator of the dopamine transporter, which could have implications for the treatment of addiction and other neurological disorders.
Eigenschaften
IUPAC Name |
3-[(5-bromopyrimidin-2-yl)oxymethyl]-N-(3-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O3/c1-25-16-6-2-5-15(8-16)22-18(24)23-7-3-4-13(11-23)12-26-17-20-9-14(19)10-21-17/h2,5-6,8-10,13H,3-4,7,11-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESNTNNOFVIGCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCCC(C2)COC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-(3-methoxyphenyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2444762.png)
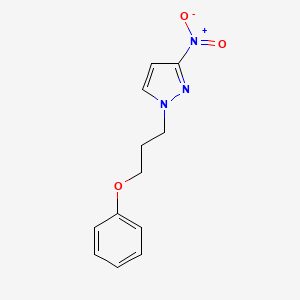
![2-(4-chlorophenyl)-3-(furan-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2444764.png)
![N-(3-acetamidophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2444766.png)
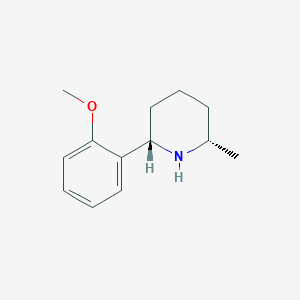
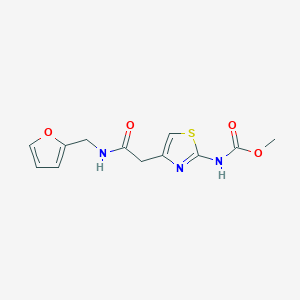

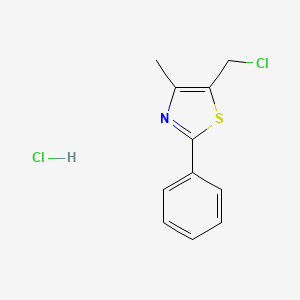
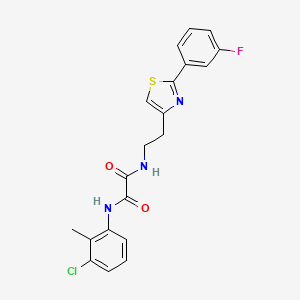
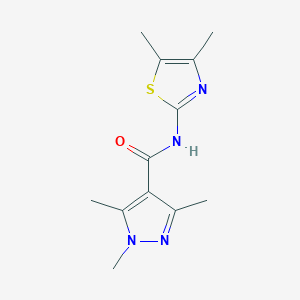
![methyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2444775.png)
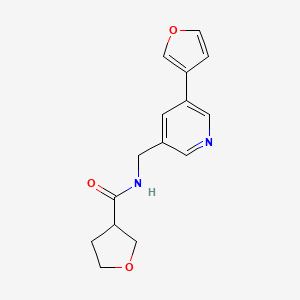
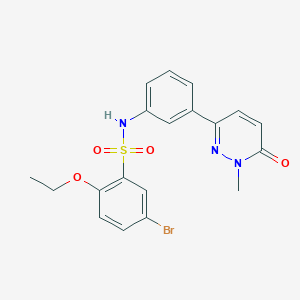
![N-Benzyl-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2444783.png)